

DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite synthesis protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

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An advanced and meticulously detailed protocol for the synthesis of N2-dimethylformamidine-5'-O-dimethoxytrityl-2'-O-tert-butyldimethylsilyl-guanosine-3'-O-(β -cyanoethyl-N,N-diisopropyl) phosphoramidite, a crucial reagent in the synthesis of RNA oligonucleotides. This document provides researchers, scientists, and professionals in drug development with a comprehensive guide, including step-by-step experimental procedures, tabulated data for clarity, and a visual workflow diagram.

Introduction

The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, with applications ranging from therapeutic agents (siRNA, ASOs) to diagnostic tools. The phosphoramidite method is the most widely used approach for solid-phase RNA synthesis. This protocol details the multi-step synthesis of the guanosine phosphoramidite building block, incorporating key protecting groups: the acid-labile 5'-O-dimethoxytrityl (DMT) for ease of monitoring, the bulky 2'-O-tert-butyldimethylsilyl (TBDMS) to prevent side reactions and promote the correct 3'-5' phosphodiester linkage, the N2-dimethylformamidine (dmf) to protect the exocyclic amine of guanosine, and the 3'-O-cyanoethyl phosphoramidite for efficient coupling during oligonucleotide synthesis.

Synthesis Workflow

The overall synthetic strategy involves a series of protection and phosphitylation steps to prepare the final guanosine phosphoramidite. The sequence of these steps is critical to ensure

high yields and purity. The following diagram illustrates the logical flow of the synthesis.



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- To cite this document: BenchChem. [DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite synthesis protocol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13923681#dmt-2-o-tbdms-g-dmf-ce-phosphoramidite-synthesis-protocol\]](https://www.benchchem.com/product/b13923681#dmt-2-o-tbdms-g-dmf-ce-phosphoramidite-synthesis-protocol)

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